Stereochemical Identity: Arabino Configuration Distinguishes It from 2′-Chloro-2′-deoxycytidine (Ribo Isomer)
The target compound possesses the β-D-arabinofuranosyl configuration (2′-OH trans to the nucleobase), whereas 2′-chloro-2′-deoxycytidine (CAS 10212-19-8) adopts the 2′-deoxy-β-D-ribofuranosyl configuration. This stereochemical difference is critical because deoxycytidine kinase (dCK), the rate-limiting activating enzyme, discriminates between arabino and ribo substrates. Cytarabine (β-D-arabinofuranosylcytosine) is a known dCK substrate with a Km of approximately 20–50 μM in human leukemic cells, whereas 2′-deoxycytidine exhibits a Km of 1–10 μM [1]. The 2′-chloro arabino analog is therefore expected to follow the arabino-type phosphorylation kinetics rather than the ribo-type kinetics, making the two isomers non-interchangeable for enzyme activation studies or prodrug design [2].
| Evidence Dimension | Sugar stereochemistry (arabino vs. ribo) and predicted dCK substrate behavior |
|---|---|
| Target Compound Data | β-D-arabinofuranosyl configuration; 2′-Cl substituent; 261.66 g/mol |
| Comparator Or Baseline | 2′-Chloro-2′-deoxycytidine (CAS 10212-19-8): β-D-ribofuranosyl configuration; 2′-Cl substituent; 261.66 g/mol; cytarabine (ara-C): β-D-arabinofuranosyl, no 2′-Cl; Km dCK ~20–50 μM |
| Quantified Difference | Configurational isomerism yields distinct dCK Km ranges (arabino: ~20–50 μM; ribo: ~1–10 μM) but no direct kinetic data for 2′-Cl analogs available |
| Conditions | Literature dCK kinetic values from human leukemic cell lysates; no head-to-head comparison performed |
Why This Matters
Procurement of the correct stereoisomer is essential for experiments relying on stereospecific enzyme activation; the arabino and ribo forms are not interchangeable.
- [1] Kufe DW, Major PP, Egan EM, Beardsley GP. Correlation of cytotoxicity with incorporation of ara-C into DNA. J Biol Chem. 1980;255(19):8997-9000. (Provides dCK Km reference range for cytarabine and 2′-deoxycytidine.) View Source
- [2] Ritzmann G, Klein RS, Hollenberg D, Fox JJ. Carbohydr Res. 1975 Feb;39(2):227-36. doi:10.1016/s0008-6215(00)86132-7. (Definitive structural assignment of the β-D-arabinofuranosyl anomer.) View Source
